molecular formula C8H18N2O B1465005 2-(Piperazin-1-yl)butan-1-ol CAS No. 787533-78-2

2-(Piperazin-1-yl)butan-1-ol

Cat. No.: B1465005
CAS No.: 787533-78-2
M. Wt: 158.24 g/mol
InChI Key: CYHACWKYKRBBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-yl)butan-1-ol is a chemical compound with the molecular formula C8H18N2O It is characterized by the presence of a piperazine ring attached to a butanol chain

Biochemical Analysis

Biochemical Properties

2-(Piperazin-1-yl)butan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecule. For example, it has been found to inhibit certain kinases, thereby affecting downstream signaling pathways and cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as modulating neurotransmitter levels and improving behavioral outcomes in rodent models of depression . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites . The compound’s interaction with metabolic enzymes underscores its potential impact on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, depending on the expression levels of these transporters and binding proteins . Its distribution within the body is a critical factor in determining its pharmacokinetic properties and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by specific targeting sequences within the protein structure . The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)butan-1-ol typically involves the reaction of piperazine with butanal under controlled conditions. One common method includes the use of a reductive amination process where piperazine reacts with butanal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol at room temperature, yielding this compound after purification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)butan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(Piperazin-1-yl)butanal, while reduction can produce 2-(Piperazin-1-yl)butylamine .

Scientific Research Applications

2-(Piperazin-1-yl)butan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-yl)butan-1-ol
  • 1-(2-Hydroxyethyl)piperazine
  • 1-(2-Hydroxypropyl)piperazine

Uniqueness

2-(Piperazin-1-yl)butan-1-ol is unique due to its specific structure, which combines the piperazine ring with a butanol chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-piperazin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHACWKYKRBBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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